molecular formula C10H11F3N2O4S B8790488 2-[(Tert-butoxycarbonyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid CAS No. 302963-97-9

2-[(Tert-butoxycarbonyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B8790488
CAS No.: 302963-97-9
M. Wt: 312.27 g/mol
InChI Key: PEFQHRRSSLESTL-UHFFFAOYSA-N
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Description

2-[(Tert-butoxycarbonyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H11F3N2O4S and its molecular weight is 312.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

302963-97-9

Molecular Formula

C10H11F3N2O4S

Molecular Weight

312.27 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C10H11F3N2O4S/c1-9(2,3)19-8(18)15-7-14-5(10(11,12)13)4(20-7)6(16)17/h1-3H3,(H,16,17)(H,14,15,18)

InChI Key

PEFQHRRSSLESTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=C(S1)C(=O)O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-tert-Butoxycarbonylamino-4-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester (6.67 g, 19.60 mmol) in THF (42 mL) and ethanol (63 mL) was added aqueous 6N potassium hydroxide (100 mL) cautiously at 25° C. and heated at 60° C. for 20 h. The reaction mixture was cooled to room temperature, added water (200 mL), cooled in an ice bath with stirring at 0° C., cautiously acidified to pH 1 with concentrated HCl and extracted with ethyl acetate (3×200 mL). The organic layers were combined, washed with brine (200 mL), dried over MgSO4, filtered and concentrated under reduced pressure to give 2-tert-Butoxycarbonylamino-4-trifluoromethyl-thiazole-5-carboxylic acid (6.03 g, 100%) as a pale yellow solid.
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
63 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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